molecular formula C10H18O B12560811 2-Cyclooctylideneethan-1-ol CAS No. 174229-46-0

2-Cyclooctylideneethan-1-ol

Cat. No.: B12560811
CAS No.: 174229-46-0
M. Wt: 154.25 g/mol
InChI Key: BPKSFZABUHYHGY-UHFFFAOYSA-N
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Description

2-Cyclooctylideneethan-1-ol is an organic compound with the molecular formula C10H18O It is a derivative of cyclooctane, featuring a hydroxyl group (-OH) attached to an ethylene bridge, which is in turn connected to a cyclooctylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclooctylideneethan-1-ol typically involves the reaction of cyclooctanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate cyclic acetal, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Toluene or another suitable organic solvent

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of fixed-bed reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctylideneethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Cyclooctylideneethanone or cyclooctylideneethanal

    Reduction: Cyclooctylideneethane

    Substitution: Cyclooctylideneethyl halides or amines

Scientific Research Applications

2-Cyclooctylideneethan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclooctylideneethan-1-ol involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the hydroxyl group is the primary site of interaction with oxidizing agents. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanol: Similar in structure but lacks the ethylene bridge.

    Cyclooctanone: Contains a carbonyl group instead of a hydroxyl group.

    Cyclooctene: An unsaturated analog with a double bond in the ring.

Uniqueness

2-Cyclooctylideneethan-1-ol is unique due to the presence of both a cyclooctylidene moiety and an ethylene bridge with a hydroxyl group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

174229-46-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-cyclooctylideneethanol

InChI

InChI=1S/C10H18O/c11-9-8-10-6-4-2-1-3-5-7-10/h8,11H,1-7,9H2

InChI Key

BPKSFZABUHYHGY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=CCO)CCC1

Origin of Product

United States

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